molecular formula C17H15Cl2NO4 B2647826 [2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate CAS No. 1004678-88-9

[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate

Cat. No. B2647826
CAS RN: 1004678-88-9
M. Wt: 368.21
InChI Key: NEVKHVIDAXRBAZ-UHFFFAOYSA-N
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Description

[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate, commonly known as DMOB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMOB is a small molecule inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making DMOB a promising candidate for further research.

Scientific Research Applications

Interaction with Hormone Receptors

Research on methoxychlor metabolites, which share structural similarities, shows interactions with estrogen and androgen receptors. One study found that certain methoxychlor metabolites can act as estrogen receptor agonists while displaying antagonistic activities toward androgen receptors. This dual functionality underscores the compound's complex interaction with hormone pathways, suggesting potential applications in studying endocrine-disrupting chemicals (K. Gaido et al., 2000) Interaction of Methoxychlor and Related Compounds with Estrogen Receptor α and β, and Androgen Receptor: Structure-Activity Studies.

Environmental Degradation Studies

In environmental research, structurally related compounds such as metolachlor have been the subject of degradation studies. The photoassisted Fenton reaction demonstrated the potential for complete mineralization of metolachlor, indicating a pathway for the environmental remediation of persistent organic pollutants (J. Pignatello & Yunfu. Sun, 1995) Complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction.

Corrosion Inhibition

On the materials science front, derivatives of [(methoxyphenyl)(methylamino) methyl] phosphonate have been synthesized and assessed for their efficiency in inhibiting corrosion of mild steel in acidic solutions. This application is critical for extending the lifespan of metal components in industrial settings (M. Djenane et al., 2019) Synthesis, spectral properties and corrosion inhibition efficiency of new ethyl hydrogen [(methoxyphenyl) (methylamino) methyl] phosphonate derivatives: Experimental and theoretical investigation.

Drug Metabolism and Toxicology

The metabolism of psychoactive substances structurally related to the query compound has been studied, providing insights into metabolic pathways and potential toxicological profiles. Such research is crucial for understanding the pharmacokinetics and safety of new therapeutic agents (T. Kanamori et al., 2002) In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites.

properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-23-13-4-2-3-11(7-13)9-20-16(21)10-24-17(22)14-6-5-12(18)8-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVKHVIDAXRBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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